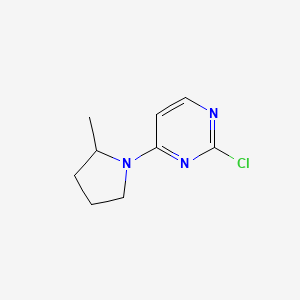
2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methylpyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: It can participate in cross-coupling reactions with aryl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Major Products
Substituted Pyrimidines: Formed through nucleophilic substitution.
Lactams: Resulting from the oxidation of the pyrrolidine ring.
Aryl-Pyrimidine Derivatives: Produced via coupling reactions.
Scientific Research Applications
2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of antiviral, antibacterial, and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with DNA and RNA synthesis. Additionally, the pyrrolidine ring can enhance binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Similar in structure but lacks the pyrrolidine ring.
2,4-Dichloropyrimidine: Contains an additional chlorine atom and exhibits different reactivity.
Pyrazolo[3,4-d]pyrimidine: A fused ring system with distinct biological activities.
Uniqueness
2-Chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile modifications and a wide range of applications in medicinal chemistry and beyond .
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-4-(2-methylpyrrolidin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H12ClN3/c1-7-3-2-6-13(7)8-4-5-11-9(10)12-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
GMGWYJXYHKPWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


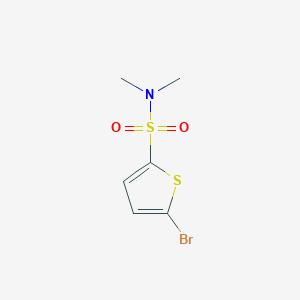
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

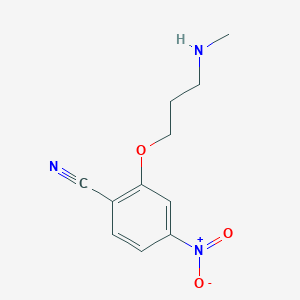
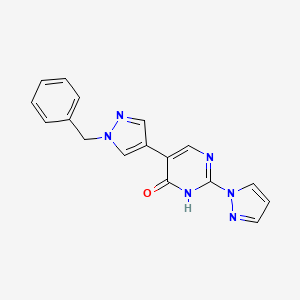


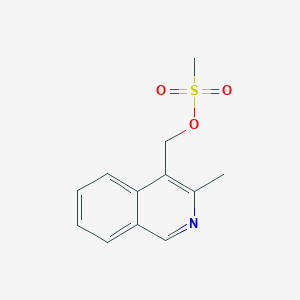
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
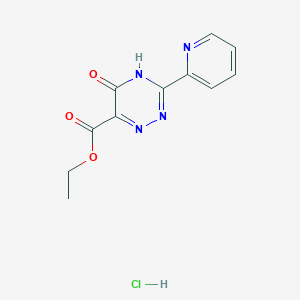
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
